![molecular formula C9H12FN B13410430 1-[3-(2-Fluoroethyl)phenyl]methanamine CAS No. 767286-13-5](/img/structure/B13410430.png)
1-[3-(2-Fluoroethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Fluoroethyl)phenyl]methanamine is an organic compound that belongs to the class of phenylmethanamines It features a phenyl ring substituted with a 2-fluoroethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Fluoroethyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-bromophenylmethanamine.
Fluoroethylation: The 3-bromophenylmethanamine undergoes a nucleophilic substitution reaction with 2-fluoroethyl bromide in the presence of a base like potassium carbonate. This step introduces the 2-fluoroethyl group to the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Fluoroethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethyl ketones, while reduction could produce various amines.
Scientific Research Applications
1-[3-(2-Fluoroethyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluoroethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)methanamine: Similar structure but lacks the 2-fluoroethyl group.
3-Fluorophenmetrazine: A compound with a different substitution pattern on the phenyl ring.
(2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanamine: Contains additional fluorine atoms and a different substitution pattern.
Uniqueness
1-[3-(2-Fluoroethyl)phenyl]methanamine is unique due to the presence of both a fluoroethyl group and a methanamine group on the phenyl ring. This combination can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
767286-13-5 |
|---|---|
Molecular Formula |
C9H12FN |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
[3-(2-fluoroethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H12FN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5,7,11H2 |
InChI Key |
NAMRLSFZVZFARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



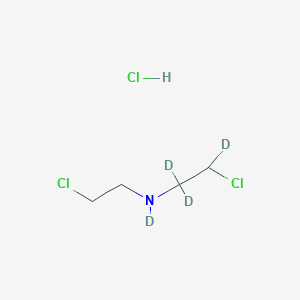

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
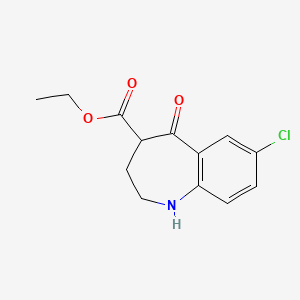
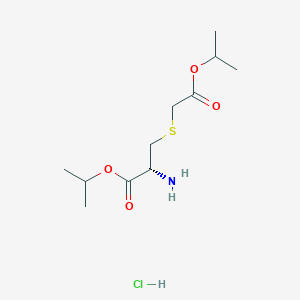
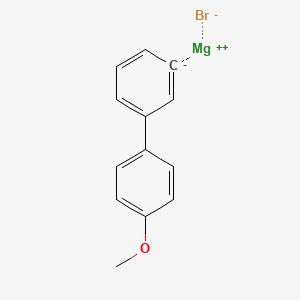
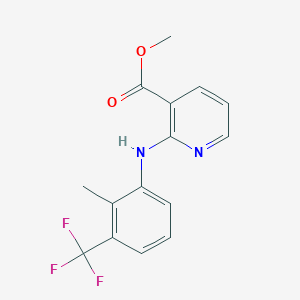
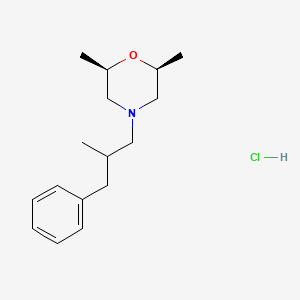
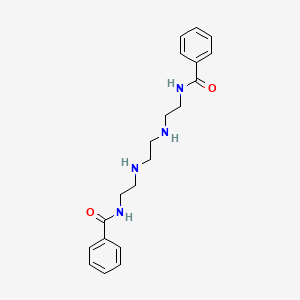
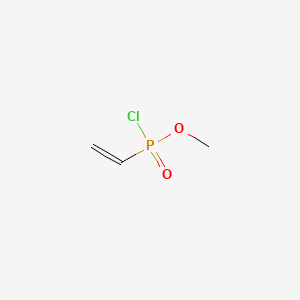
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
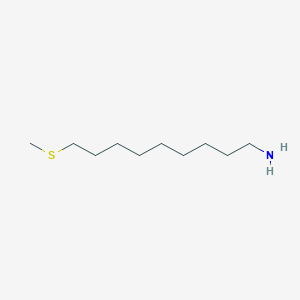
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
